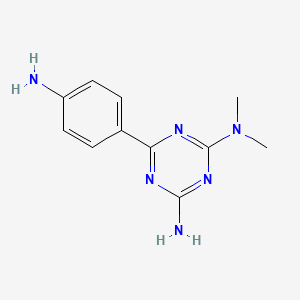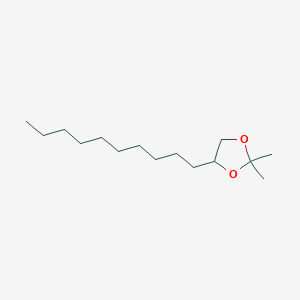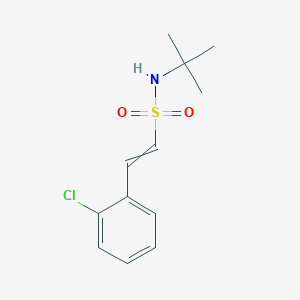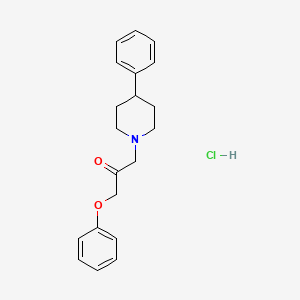![molecular formula C16H14 B14403045 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 85803-91-4](/img/structure/B14403045.png)
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.28 g/mol It is a derivative of cycloprop[a]indene and features a phenyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with phenyl diazomethane under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclopropane ring chemistry and its reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its chemical modifications.
Comparison with Similar Compounds
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be compared with other similar compounds such as:
Cycloprop[a]indene derivatives: These compounds share the cyclopropane ring structure but differ in the substituents attached to the ring.
Biindenylidenes: These are derivatives of indene and are important components of pyrolysis oils.
Spiro compounds:
The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other cycloprop[a]indene derivatives.
Properties
CAS No. |
85803-91-4 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6a-phenyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15(16)11-16/h1-9,15H,10-11H2 |
InChI Key |
AWOGLMLYLITRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


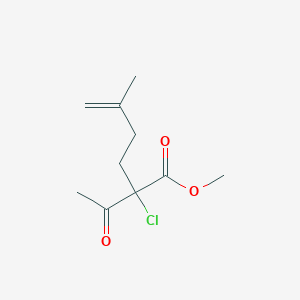
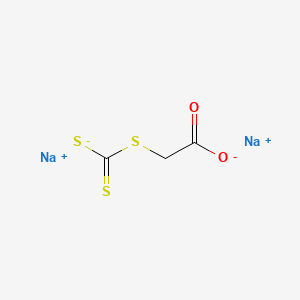
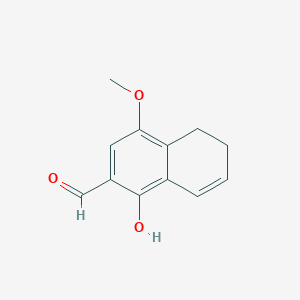
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
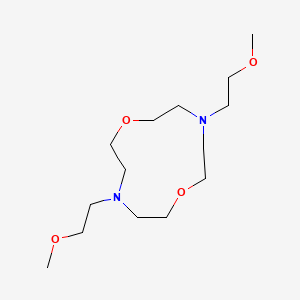

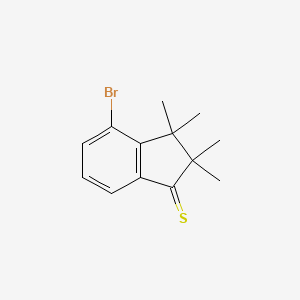
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
